molecular formula C19H23N3O4S B2760454 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2309727-26-0

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2760454
CAS No.: 2309727-26-0
M. Wt: 389.47
InChI Key: JEXAQXCWPRHQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with several functional groups. It contains a tetrahydrothiophene ring, a pyrazole ring, and a carboxamide group, among others. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrothiophene and pyrazole rings would give the molecule a certain degree of rigidity, while the carboxamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the carboxamide group could be hydrolyzed to form a carboxylic acid and an amine. The pyrazole ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could increase its solubility in water, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study focusing on the synthesis and characterization of a novel pyrazole derivative closely related to the compound revealed its stable structure up to 190°C. This derivative was analyzed using various techniques including NMR, FT-IR, UV–Visible, and X-ray diffraction studies, highlighting its potential for in-depth structural analysis in chemical research (Kumara et al., 2018).
  • Another research discussed the synthesis, spectral characterization, and X-ray crystal structure studies of a similar pyrazole derivative. The work emphasized on the 3D network formation through hydrogen bond interactions, and the compound's thermal stability and nonlinear optical properties were also studied (Kumara et al., 2018).

Cytotoxicity and Antitumor Properties

  • A study conducted on new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, which are structurally similar to the compound , explored their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights its potential application in cancer research and the development of antitumor agents (Hassan et al., 2014).

Interaction with Biological Receptors

  • Research on a compound structurally similar to the one showed its potent and selective antagonistic properties for the CB1 cannabinoid receptor. This study utilized various analytical methods like molecular orbital method and 3D-quantitative structure-activity relationship models, indicating its relevance in drug-receptor interaction studies (Shim et al., 2002).

Crystal Structure and Intermolecular Interactions

  • The crystal structure and molecular interactions of similar compounds have been extensively studied, revealing details about hydrogen bonding, molecular geometry, and electronic structures. These findings are crucial for understanding the compound's behavior in various environments and its potential applications in material science (Prabhuswamy et al., 2016).

Nonlinear Optical Properties

  • Studies on similar pyrazole derivatives have explored their nonlinear optical properties, an area of interest in materials science and photonics. Such research contributes to the development of new materials for optical applications (Kumara et al., 2018).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it is used. For example, if this compound is a drug, its mechanism of action could involve binding to a specific protein or enzyme .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use as a pharmaceutical drug or a chemical reagent. Studies could also be conducted to further understand its physical and chemical properties .

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-12-6-7-17(26-2)16(10-12)20-19(23)18-14-4-3-5-15(14)21-22(18)13-8-9-27(24,25)11-13/h6-7,10,13H,3-5,8-9,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXAQXCWPRHQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.